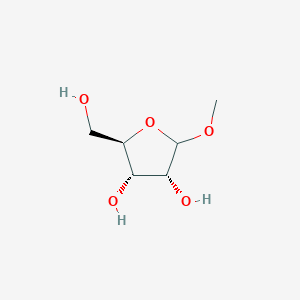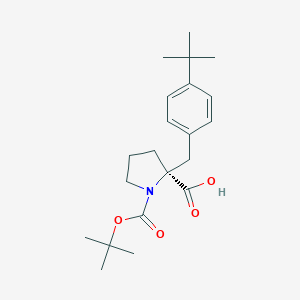
5-Ethylpicolinonitrile
Overview
Description
Scientific Research Applications
Synthesis and Material Properties
- Copolymer Synthesis : 5-Ethylpicolinonitrile is utilized in the synthesis of copolymers. Fijten et al. (2007) synthesized random copolymers of 2-ethyl-2-oxazoline and 2-nonyl-2-oxazoline, studying their physical and mechanical properties (Fijten et al., 2007).
Chemical Synthesis and Reactions
- Coupling Reactions : Edo et al. (1979) researched the coupling reaction of 5-halopyrimidines with olefines, including pyridines and quinolines, in the presence of palladium phosphine complex, which is relevant to the study of 5-Ethylpicolinonitrile (Edo et al., 1979).
Pharmaceutical Applications
- Platinum Complex Chemistry : Quintal et al. (2005) discussed platinum complexes with pyridine-carboxylate ligands, including ethylpicolinate, highlighting their relevance in DNA-DNA and DNA-protein interactions, which may have implications in cancer research (Quintal et al., 2005).
Radiopharmaceutical Research
- Cellular Therapy in Parkinson's Disease : In radiopharmaceutical research, particularly for Parkinson's disease, 5-Ethylpicolinonitrile derivatives have been explored. Kiessling (2014) mentions the use of a derivative, N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide, as a PET radiotracer for targeting transplanted cells in the striatum (Kiessling, 2014).
Organic Chemistry and Synthesis
- Synthesis of Oxazolines : Haupt et al. (2019) demonstrated the synthesis of 5-fluoromethyl-2-oxazolines using a method that involves electrochemistry and hypervalent iodine mediation, which can be linked to the study of 5-Ethylpicolinonitrile (Haupt et al., 2019).
properties
IUPAC Name |
5-ethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMNJRGXUWALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466029 | |
| Record name | 5-ethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpicolinonitrile | |
CAS RN |
14178-13-3 | |
| Record name | 5-ethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)




